N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine
Overview
Description
N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.23588 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy, methoxy, and carboxamidine groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine typically involves several steps. One common synthetic route includes the reaction of 4-methoxy-1-naphthaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then treated with a suitable reagent, such as a carboxamidine derivative, to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents like methanol or acetonitrile.
Chemical Reactions Analysis
N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy and hydroxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine can be compared with other similar compounds, such as:
4-Hydroxy-1-naphthaldehyde: This compound shares a similar naphthalene ring structure but lacks the carboxamidine group.
4-Methoxy-1-naphthaldehyde: Similar to the compound but without the hydroxy and carboxamidine groups.
Properties
IUPAC Name |
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-7-6-10(12(13)14-15)8-4-2-3-5-9(8)11/h2-7,15H,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSTXUNHHBLHEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383360 | |
Record name | N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-32-7 | |
Record name | N-Hydroxy-4-methoxy-1-naphthalenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690632-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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